molecular formula C20H18BrN3O3 B11652075 (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11652075
M. Wt: 428.3 g/mol
InChI Key: BAXAJBMLSSUIPF-XNTDXEJSSA-N
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Description

The compound (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a pyrimidine core substituted with a brominated benzylidene group and a dimethylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Dimethylamino Group Introduction: The dimethylamino group can be introduced via nucleophilic substitution, where a suitable precursor such as dimethylamine reacts with the intermediate compound.

    Benzylidene Formation: The final step involves the formation of the benzylidene moiety through a condensation reaction between the brominated aromatic aldehyde and the pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine atom or the benzylidene double bond, resulting in debromination or hydrogenation products.

    Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Debrominated or hydrogenated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a valuable scaffold for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as dyes, pigments, or polymers. Its unique chemical structure allows for the tuning of its physical and chemical properties for specific applications.

Mechanism of Action

The mechanism by which (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dimethylamino group and the bromine atom can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[3-chloro-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a chlorine atom instead of bromine.

    (5E)-5-[3-bromo-4-(methylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a methylamino group instead of dimethylamino.

    (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a phenyl group instead of a 3-methylphenyl group.

Uniqueness

The uniqueness of (5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the bromine atom, dimethylamino group, and the benzylidene moiety provides a distinct set of properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H18BrN3O3/c1-12-5-4-6-14(9-12)24-19(26)15(18(25)22-20(24)27)10-13-7-8-17(23(2)3)16(21)11-13/h4-11H,1-3H3,(H,22,25,27)/b15-10+

InChI Key

BAXAJBMLSSUIPF-XNTDXEJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)N(C)C)Br)/C(=O)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)N(C)C)Br)C(=O)NC2=O

Origin of Product

United States

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